molecular formula C24H51O4P B13774354 Dibutyl (2-hydroxyhexadecyl)phosphonate CAS No. 68992-15-4

Dibutyl (2-hydroxyhexadecyl)phosphonate

Cat. No.: B13774354
CAS No.: 68992-15-4
M. Wt: 434.6 g/mol
InChI Key: WKAMPYICUVBLIA-UHFFFAOYSA-N
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Description

Dibutyl (2-hydroxyhexadecyl)phosphonate is a chemical compound with the molecular formula C24H51O4P and a molecular weight of 434.63 g/mol . It is known for its unique structure, which includes a phosphonate group attached to a long hydrocarbon chain with a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl (2-hydroxyhexadecyl)phosphonate can be synthesized through the reaction of dibutyl phosphite with 2-chlorohexadecanol . The reaction typically occurs under controlled conditions, often involving a catalyst to facilitate the process. The reaction can be represented as follows:

[ \text{Dibutyl phosphite} + \text{2-chlorohexadecanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dibutyl (2-hydroxyhexadecyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The phosphonate group can be reduced under specific conditions.

    Substitution: The hydroxyl group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of various substituted phosphonates.

Scientific Research Applications

Dibutyl (2-hydroxyhexadecyl)phosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism by which dibutyl (2-hydroxyhexadecyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl phosphite
  • 2-chlorohexadecanol
  • Phosphonic acid derivatives

Uniqueness

Dibutyl (2-hydroxyhexadecyl)phosphonate is unique due to its combination of a long hydrocarbon chain with a hydroxyl group and a phosphonate group. This structure provides it with distinctive chemical properties, making it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

68992-15-4

Molecular Formula

C24H51O4P

Molecular Weight

434.6 g/mol

IUPAC Name

1-dibutoxyphosphorylhexadecan-2-ol

InChI

InChI=1S/C24H51O4P/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-24(25)23-29(26,27-21-8-5-2)28-22-9-6-3/h24-25H,4-23H2,1-3H3

InChI Key

WKAMPYICUVBLIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CP(=O)(OCCCC)OCCCC)O

Origin of Product

United States

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